![molecular formula C4H4N2O4 B133025 Dialuric acid CAS No. 444-15-5](/img/structure/B133025.png)
Dialuric acid
Overview
Description
Dialuric acid is a crystalline heterocyclic acid formed by the reduction of alloxan or the oxidation of uric acid . It is a member of the class of barbiturates that is barbituric acid in which a hydrogen attached to a ring carbon is replaced by a hydroxy group .
Synthesis Analysis
The murexide test used for identification of uric acid involves the degradative oxidation of uric acid by means of nitric acid and then a combination to yield a two-ring product, purpuric acid . By the action of nitric acid, uric acid is converted to some extent into alloxantin, a molecular compound of alloxan and dialuric acid . Dialuric acid is obtained by reduction of alloxan with hydrogen sulphide .
Molecular Structure Analysis
Dialuric acid has a molecular formula of C4H4N2O4 . Its molecular weight is 144.09 g/mol . The InChIKey of dialuric acid is BVEWMNTVZPFPQI-UHFFFAOYSA-N . The strong binding affinity between dialuric acid and MAPT protein has been indicated by molecular docking .
Chemical Reactions Analysis
The redox cycle between alloxan, a mild oxidizing agent, and its reduction partner, dialuric acid, involves the one-electron reduction of alloxan followed by protonation, yielding a stable neutral radical .
Physical And Chemical Properties Analysis
Dialuric acid has a density of 1.7±0.1 g/cm3 . Its index of refraction is 1.551 . It has 6 hydrogen bond acceptors and 3 hydrogen bond donors . Its polar surface area is 96 Å2 .
Scientific Research Applications
- The murexide test, commonly used for identifying uric acid, involves the degradative oxidation of uric acid using nitric acid. The end product is purpuric acid, which yields a purple color upon addition of ammonia. The reaction sequence leading to murexide formation includes several compounds:
- Dialuric acid, also known as 5-hydroxy-barbituric acid, can be obtained through reduction of alloxan with hydrogen sulfide . The compound’s structure and properties have been extensively studied using various spectroscopic techniques .
- While dialuric acid itself is not widely explored, its derivatives and related compounds offer intriguing possibilities:
- Dye Synthesis : Murexide, derived from purpuric acid, was historically used as a dye for wool. Urea and parabanic acid are also formed during the dye synthesis process .
Murexide Formation Mechanism
Synthesis of Dialuric Acid
Potential Applications
Mechanism of Action
Target of Action
Dialuric acid, a reduction product of alloxan, primarily targets pancreatic beta cells . It preferentially accumulates in these cells via the GLUT2 glucose transporter . Another key target is the microtubule-associated protein tau (MAPT), which plays a crucial role in microtubule dynamics and neuronal outgrowth .
Mode of Action
In the presence of intracellular thiols, especially glutathione, dialuric acid participates in a cyclic redox reaction with alloxan, its parent compound . This reaction generates reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and, in a final iron-catalysed reaction step, hydroxyl radicals . Dialuric acid can also bind to MAPT, inducing toxicity by hyperphosphorylating the tau protein .
Biochemical Pathways
The ROS generated by dialuric acid’s redox reaction with alloxan can cause significant damage to the beta cells . These cells have a particularly low antioxidative defence capacity, making them susceptible to oxidative stress . The hyperphosphorylation of tau protein disrupts its normal function and leads to a condition known as tauopathies .
Pharmacokinetics
Dialuric acid can enter the beta cells of the islets of Langerhans and bind to MAPT . It is also suggested that dialuric acid can cross the blood-brain barrier (BBB) and the Caco-2 cells, and it is absorbed by the human intestine . This indicates that dialuric acid can reach its target sites and accumulate to toxic levels .
Result of Action
The hydroxyl radicals generated by the autoxidation of dialuric acid are ultimately responsible for the death of the beta cells . This leads to a state of insulin-dependent diabetes, often referred to as 'alloxan diabetes’ . The hyperphosphorylation of tau protein by dialuric acid can cause destruction to pancreatic beta cells, leading to diabetes mellitus .
Action Environment
The action of dialuric acid can be influenced by various environmental factors. For instance, the presence of intracellular thiols, especially glutathione, is crucial for the redox reaction between alloxan and dialuric acid . Moreover, the compound’s toxicity can be affected by the levels of glucose transporters and the antioxidative defence capacity of the target cells .
Future Directions
properties
IUPAC Name |
5-hydroxy-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEWMNTVZPFPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265223 | |
Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dialuric acid | |
CAS RN |
444-15-5 | |
Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxybarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dialuric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T856T7DXN9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dialuric acid interact with biological systems?
A1: Dialuric acid readily undergoes autoxidation in the presence of oxygen [, , , , , ]. This process generates reactive oxygen species (ROS) such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals [, , , , , , , , ]. These ROS can cause oxidative damage to various cellular components, including lipids, proteins, and DNA [, , , , , , , , ], leading to cytotoxicity [, , , , , , ].
Q2: What is the role of glutathione in dialuric acid-induced toxicity?
A2: While glutathione can initially reduce alloxan to dialuric acid, it also participates in a redox cycle with dialuric acid, further promoting ROS generation and exacerbating oxidative stress [, , , ].
Q3: How does dialuric acid affect pancreatic beta cells?
A3: Dialuric acid, along with alloxan, contributes to the destruction of pancreatic beta cells, leading to experimental diabetes [, , , , , , , ]. This effect is primarily attributed to the generation of ROS, particularly in the presence of intracellular thiols like glutathione [, , , , , ].
Q4: What is the molecular formula and weight of dialuric acid?
A4: The molecular formula of dialuric acid is C4H4N2O4, and its molecular weight is 144.09 g/mol.
Q5: Is there spectroscopic data available for dialuric acid?
A5: Yes, studies have investigated the proton magnetic resonance (1H NMR) of dialuric acid, particularly regarding its tautomeric forms [].
Q6: How does the presence of water affect dialuric acid?
A6: Dialuric acid exists as a monohydrate in its crystalline form []. Desolvation of these crystals can occur, but the resulting anhydrous form is still susceptible to oxidation, especially in humid environments []. High humidity accelerates the solid-state oxidation of dialuric acid to alloxantin [].
Q7: Have there been any computational studies on dialuric acid?
A8: Yes, density functional theory (DFT) has been used to investigate the redox cycle between alloxan and dialuric acid []. This study provided insights into the thermodynamics of the electron and proton transfer steps involved in the cycle [].
Q8: How does the structure of dialuric acid relate to its reactivity?
A9: The presence of the enediol group in dialuric acid makes it susceptible to oxidation [, ]. This structural feature is essential for its participation in redox reactions and the generation of ROS [, ].
Q9: How can the stability of dialuric acid be enhanced?
A10: Dialuric acid is inherently unstable due to its susceptibility to oxidation [, , , , , ]. Strategies to enhance its stability often involve minimizing exposure to oxygen and controlling environmental factors such as humidity [].
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